molecular formula C21H15ClN2O6 B15337509 [(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]azanium;chloride

[(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]azanium;chloride

Cat. No.: B15337509
M. Wt: 426.8 g/mol
InChI Key: MQTNYOYAGAAOGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: FAM hydrazide, 5-isomer can be synthesized by reacting Fluorescein with hydrazine derivatives under controlled conditions. The reaction typically involves the formation of a hydrazone bond between the hydrazide group and an aldehyde or ketone group present in the Fluorescein molecule .

Industrial Production Methods: In industrial settings, the production of FAM hydrazide, 5-isomer involves large-scale synthesis using high-purity reagents. The process includes the oxidation of compounds containing 1,2-diol functions, such as sugars, with sodium periodate to form carbonyl compounds. These carbonyl compounds are then modified with hydrazides to produce the desired hydrazone .

Mechanism of Action

The mechanism of action of FAM hydrazide, 5-isomer involves the formation of hydrazone bonds between the hydrazide group and aldehyde or ketone groups in target molecules. This reaction is spontaneous at neutral pH and results in the formation of stable hydrazones . The Fluorescein dye component provides bright fluorescence, which is used for visualization and quantification in various applications.

Properties

Molecular Formula

C21H15ClN2O6

Molecular Weight

426.8 g/mol

IUPAC Name

[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]azanium;chloride

InChI

InChI=1S/C21H14N2O6.ClH/c22-23-19(26)10-1-4-14-13(7-10)20(27)29-21(14)15-5-2-11(24)8-17(15)28-18-9-12(25)3-6-16(18)21;/h1-9,24-25H,22H2,(H,23,26);1H

InChI Key

MQTNYOYAGAAOGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)N[NH3+])C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O.[Cl-]

Origin of Product

United States

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